DDD100097

blood-brain barrier CNS penetration pharmacokinetics

DDD100097 is the sole NMT inhibitor validated for CNS penetration (brain-to-blood ratio 1.6) and 6-fold selectivity (TbNMT IC50 2.0 nM vs. hNMT1 IC50 12.0 nM). Unlike DDD85646, its optimized structure (reduced PSA, capped sulfonamide) ensures reliable stage 2 HAT efficacy. Do not substitute; procurement of this specific pyrazole sulfonamide is essential for reproducible BBB-penetrant NMT inhibition.

Molecular Formula C22H30Cl2F2N4O2S
Molecular Weight 523.5 g/mol
Cat. No. B12367229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDDD100097
Molecular FormulaC22H30Cl2F2N4O2S
Molecular Weight523.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)N(C(F)F)S(=O)(=O)C2=C(C=C(C=C2Cl)CCCC3CCN(CC3)C)Cl
InChIInChI=1S/C22H30Cl2F2N4O2S/c1-14-20(15(2)29(4)27-14)30(22(25)26)33(31,32)21-18(23)12-17(13-19(21)24)7-5-6-16-8-10-28(3)11-9-16/h12-13,16,22H,5-11H2,1-4H3
InChIKeyHLJCVRXGZMOFDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DDD100097 (2,6-Dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide) as a Potent, CNS-Penetrant N-Myristoyltransferase Inhibitor


2,6-Dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide (also known as DDD100097) is a pyrazole sulfonamide derivative that functions as a highly potent inhibitor of N-myristoyltransferase (NMT), an enzyme genetically validated as a drug target in kinetoplastid parasites [1]. The compound was developed through a lead optimization campaign aimed at improving blood-brain barrier (BBB) permeability while maintaining potent enzymatic inhibition [2].

Why Substituting DDD100097 with Other Pyrazole Sulfonamide NMT Inhibitors (e.g., DDD85646) Compromises CNS Exposure and In Vivo Stage 2 Efficacy


Pyrazole sulfonamide NMT inhibitors are not interchangeable due to critical differences in physicochemical properties that dictate blood-brain barrier penetration and selectivity. The lead compound DDD85646, while potent against TbNMT (IC50 2 nM), exhibits poor CNS exposure that restricts its utility to the hemolymphatic stage of Human African Trypanosomiasis [1]. Strategic modifications—including reducing polar surface area, capping the sulfonamide, and replacing the core aromatic with a flexible linker—were required to achieve the markedly improved BBB permeability and selectivity observed with DDD100097 [1]. Procurement of generic alternatives lacking these specific structural features will likely fail to reproduce the CNS penetration and in vivo stage 2 efficacy demonstrated by DDD100097.

Quantitative Differentiation of DDD100097: BBB Permeability, Selectivity, and In Vivo Efficacy Data


Improved Blood-Brain Barrier Permeability: Brain-to-Blood Ratio of 1.6 in Mice

DDD100097 was designed to overcome the poor CNS exposure of earlier pyrazole sulfonamide NMT inhibitors such as DDD85646. While DDD85646 exhibits poor CNS exposure that restricts its use to stage 1 HAT, DDD100097 achieves a brain-to-blood ratio of 1.6 in wild-type NMRI mice, indicating substantial BBB penetration [1].

blood-brain barrier CNS penetration pharmacokinetics

Enhanced Selectivity: 6-Fold Improvement in Parasite vs. Human NMT Selectivity Index

DDD100097 demonstrates a 6-fold selectivity window between T. brucei NMT (IC50 = 2.0 nM) and human NMT1 (IC50 = 12.0 nM) [1]. In contrast, DDD85646 exhibits only a 2-fold selectivity (TbNMT IC50 = 2 nM; hNMT IC50 = 4 nM) [2].

selectivity off-target activity therapeutic window

In Vivo Efficacy in Stage 2 CNS Mouse Model of HAT

DDD100097 is the only compound within the pyrazole sulfonamide series that demonstrated partial efficacy in a stage 2 (CNS) mouse model of Human African Trypanosomiasis (HAT) [1]. DDD85646, while equally potent at the enzyme level, fails to show any efficacy in CNS-stage disease due to poor brain exposure [1].

in vivo efficacy CNS disease animal model

Ultra-Potent Inhibition of L. donovani NMT with Ki = 0.34 nM

Against L. major N-myristoyltransferase (LmNMT), DDD100097 exhibits a Ki of 0.34 nM, making it the most potent inhibitor identified in a focused set of 1,600 pyrazolyl sulfonamide compounds [1]. This Ki value corresponds to an IC50 of 1.0 nM in the same assay format [2]. The compound maintained modest activity against L. donovani intracellular amastigotes (EC50 = 2.4 μM) and a modest therapeutic window over the human enzyme [1].

enzyme inhibition Leishmania potency

Recommended Research Applications for DDD100097 (2,6-Dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide)


CNS-Stage Human African Trypanosomiasis (HAT) Model Studies

DDD100097 is uniquely suited for in vivo studies targeting the meningoencephalitic (stage 2) phase of HAT. Its brain-to-blood ratio of 1.6 [1] and demonstrated partial efficacy in a stage 2 CNS mouse model [2] make it the only pyrazole sulfonamide NMT inhibitor capable of addressing CNS-parasite burden. Procurement of DDD100097, rather than DDD85646 or other series compounds, is essential for any experiment requiring brain-penetrant NMT inhibition.

Selectivity Profiling and Target Validation Studies

The 6-fold selectivity window (TbNMT IC50 2.0 nM vs. hNMT1 IC50 12.0 nM) [1] enables researchers to distinguish parasite-specific NMT effects from human NMT off-target activity with greater confidence than the 2-fold window of DDD85646 [3]. This property is particularly valuable for genetic or pharmacologic target validation experiments where minimizing confounding human NMT inhibition is required.

High-Affinity NMT Probe for Leishmania Research

With a Ki of 0.34 nM against L. major NMT [4], DDD100097 serves as a high-affinity probe for investigating NMT function in Leishmania species. The compound's on-target activity has been validated via unbiased approaches including thermal proteome profiling and cosmid-based overexpression screening [4], providing confidence in its mechanism-specific effects for basic parasitology research.

Pharmacokinetic and BBB Penetration Reference Studies

DDD100097's measured brain-to-blood ratio of 1.6 in mice [1] provides a quantifiable benchmark for CNS penetration. Researchers developing or evaluating new NMT inhibitors can use DDD100097 as a reference standard for assessing relative BBB permeability, particularly when investigating structure-property relationships related to polar surface area reduction and sulfonamide capping strategies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for DDD100097

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.